3-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid
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Overview
Description
3-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid typically involves the sulfonation of 2,4-dichloro-3-methylbenzenesulfonamide followed by a coupling reaction with benzoic acid. The reaction conditions often require the use of strong acids or bases to facilitate the sulfonation and coupling processes.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that include the preparation of intermediates, such as 2,4-dichloro-3-methylbenzenesulfonamide, followed by its reaction with benzoic acid under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzoic acid derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Due to its structural similarity to other sulfonamides, it may have potential antibacterial properties and could be explored for drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Another sulfonamide with a broad spectrum of antibacterial activity.
Uniqueness
3-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of dichloro and methyl groups may enhance its stability and effectiveness compared to other sulfonamides.
Properties
IUPAC Name |
3-[(2,4-dichloro-3-methylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-8-11(15)5-6-12(13(8)16)22(20,21)17-10-4-2-3-9(7-10)14(18)19/h2-7,17H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLKNWTZRUVXIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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